Cas no 1170428-94-0 (N-2-(3,4-dimethoxyphenyl)ethyl-5-(2-methyl-1H-1,3-benzodiazol-1-yl)methylfuran-2-carboxamide)

N-2-(3,4-dimethoxyphenyl)ethyl-5-(2-methyl-1H-1,3-benzodiazol-1-yl)methylfuran-2-carboxamide structure
1170428-94-0 structure
Product name:N-2-(3,4-dimethoxyphenyl)ethyl-5-(2-methyl-1H-1,3-benzodiazol-1-yl)methylfuran-2-carboxamide
CAS No:1170428-94-0
MF:C24H25N3O4
MW:419.473006010056
CID:6011329
PubChem ID:44047069

N-2-(3,4-dimethoxyphenyl)ethyl-5-(2-methyl-1H-1,3-benzodiazol-1-yl)methylfuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(3,4-dimethoxyphenyl)ethyl-5-(2-methyl-1H-1,3-benzodiazol-1-yl)methylfuran-2-carboxamide
    • 1170428-94-0
    • SR-01000922921-1
    • N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide
    • VU0645660-1
    • N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxamide
    • F5517-0033
    • AKOS024511616
    • N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide
    • SR-01000922921
    • Inchi: 1S/C24H25N3O4/c1-16-26-19-6-4-5-7-20(19)27(16)15-18-9-11-22(31-18)24(28)25-13-12-17-8-10-21(29-2)23(14-17)30-3/h4-11,14H,12-13,15H2,1-3H3,(H,25,28)
    • InChI Key: SMNRBIAXPDSRTQ-UHFFFAOYSA-N
    • SMILES: O1C(C(NCCC2C=CC(=C(C=2)OC)OC)=O)=CC=C1CN1C(C)=NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 419.18450629g/mol
  • Monoisotopic Mass: 419.18450629g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 591
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 78.5Ų

N-2-(3,4-dimethoxyphenyl)ethyl-5-(2-methyl-1H-1,3-benzodiazol-1-yl)methylfuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5517-0033-2μmol
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxamide
1170428-94-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5517-0033-15mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxamide
1170428-94-0
15mg
$89.0 2023-09-10
Life Chemicals
F5517-0033-25mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxamide
1170428-94-0
25mg
$109.0 2023-09-10
Life Chemicals
F5517-0033-3mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxamide
1170428-94-0
3mg
$63.0 2023-09-10
Life Chemicals
F5517-0033-2mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxamide
1170428-94-0
2mg
$59.0 2023-09-10
Life Chemicals
F5517-0033-20μmol
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxamide
1170428-94-0
20μmol
$79.0 2023-09-10
Life Chemicals
F5517-0033-30mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxamide
1170428-94-0
30mg
$119.0 2023-09-10
Life Chemicals
F5517-0033-10μmol
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxamide
1170428-94-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5517-0033-20mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxamide
1170428-94-0
20mg
$99.0 2023-09-10
Life Chemicals
F5517-0033-5μmol
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxamide
1170428-94-0
5μmol
$63.0 2023-09-10

Additional information on N-2-(3,4-dimethoxyphenyl)ethyl-5-(2-methyl-1H-1,3-benzodiazol-1-yl)methylfuran-2-carboxamide

Research Brief on N-2-(3,4-dimethoxyphenyl)ethyl-5-(2-methyl-1H-1,3-benzodiazol-1-yl)methylfuran-2-carboxamide (CAS: 1170428-94-0)

Recent advancements in chemical biology and medicinal chemistry have highlighted the potential of small-molecule compounds in targeting specific biological pathways. Among these, N-2-(3,4-dimethoxyphenyl)ethyl-5-(2-methyl-1H-1,3-benzodiazol-1-yl)methylfuran-2-carboxamide (CAS: 1170428-94-0) has emerged as a compound of significant interest due to its unique structural features and promising pharmacological properties. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

The compound, characterized by its furan-2-carboxamide core and benzodiazolylmethyl substituent, has been investigated for its ability to modulate key biological targets. Recent studies have demonstrated its efficacy in inhibiting specific enzymes involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits potent inhibitory activity against protein kinases implicated in cancer progression, with IC50 values in the nanomolar range. The study further elucidated the compound's binding mode through X-ray crystallography, providing insights into its structural-activity relationship.

In addition to its kinase inhibitory properties, N-2-(3,4-dimethoxyphenyl)ethyl-5-(2-methyl-1H-1,3-benzodiazol-1-yl)methylfuran-2-carboxamide has shown promise in neurodegenerative disease research. A preclinical study conducted in 2024 reported its ability to cross the blood-brain barrier and attenuate neuroinflammation in murine models of Alzheimer's disease. The compound's dimethoxyphenyl moiety appears to play a critical role in its pharmacokinetic profile, enhancing its bioavailability and tissue distribution.

From a synthetic chemistry perspective, recent optimizations in the preparation of this compound have significantly improved yield and purity. A novel catalytic asymmetric synthesis method, published in Organic Letters (2024), has enabled the production of enantiomerically pure forms, which are crucial for understanding stereospecific biological effects. These advancements have facilitated more rigorous pharmacological evaluations and structure-activity relationship studies.

Despite these promising developments, challenges remain in the clinical translation of this compound. Current research efforts are focused on addressing its metabolic stability and potential off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to develop derivatives with improved therapeutic indices. The compound's unique chemical scaffold continues to serve as a valuable template for drug discovery in multiple therapeutic areas.

In conclusion, N-2-(3,4-dimethoxyphenyl)ethyl-5-(2-methyl-1H-1,3-benzodiazol-1-yl)methylfuran-2-carboxamide represents an exciting avenue for medicinal chemistry research. Its multifaceted biological activities and recent synthetic advancements position it as a compelling candidate for further development. Future research directions should focus on elucidating its precise molecular targets and optimizing its drug-like properties for potential clinical applications.

Recommend Articles

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd